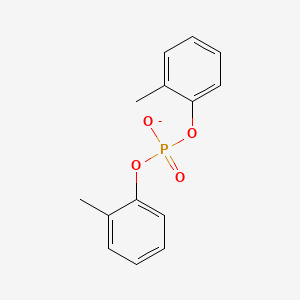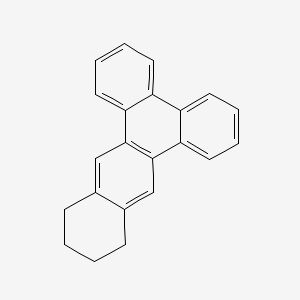![molecular formula C9H12N2O B14687262 4-[2-(Aziridin-1-yl)ethoxy]pyridine CAS No. 29450-06-4](/img/structure/B14687262.png)
4-[2-(Aziridin-1-yl)ethoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Aziridin-1-yl)ethoxy]pyridine is an organic compound with the chemical formula C₉H₁₂N₂O. It consists of a pyridine ring substituted with a 2-(aziridin-1-yl)ethoxy group. This compound is of interest due to its unique structure, which combines the reactivity of aziridine with the aromatic stability of pyridine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Aziridin-1-yl)ethoxy]pyridine typically involves the reaction of 4-hydroxy-2-pyridine with 2-chloroethylaziridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine is replaced by the 2-(aziridin-1-yl)ethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
4-[2-(Aziridin-1-yl)ethoxy]pyridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted ethoxyamines.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include primary and secondary amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used, often in the presence of a catalyst or under acidic conditions.
Major Products
Nucleophilic Ring Opening: Substituted ethoxyamines.
Oxidation: N-oxides or other oxidized derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
科学的研究の応用
4-[2-(Aziridin-1-yl)ethoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a DNA cross-linking agent due to the reactivity of the aziridine ring.
Medicine: Explored for its anticancer properties, as aziridine-containing compounds can alkylate DNA and inhibit cell division.
Industry: Utilized in the production of polymers and coatings, where the aziridine group can undergo polymerization reactions.
作用機序
The mechanism of action of 4-[2-(Aziridin-1-yl)ethoxy]pyridine involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring opening and the formation of reactive intermediates. These intermediates can interact with biological molecules, such as DNA, leading to cross-linking and inhibition of replication and transcription. The pyridine ring provides stability and can participate in additional interactions with biological targets.
類似化合物との比較
Similar Compounds
Aziridine: A simple three-membered ring containing nitrogen, known for its high reactivity.
4-Hydroxy-2-pyridine: A pyridine derivative with a hydroxyl group, used as a precursor in the synthesis of 4-[2-(Aziridin-1-yl)ethoxy]pyridine.
2-Chloroethylaziridine: An aziridine derivative used in the synthesis of this compound.
Uniqueness
This compound is unique due to the combination of the aziridine and pyridine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry. The presence of the aziridine ring imparts high reactivity, while the pyridine ring provides stability and additional sites for chemical modification.
特性
CAS番号 |
29450-06-4 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC名 |
4-[2-(aziridin-1-yl)ethoxy]pyridine |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-9(1)12-8-7-11-5-6-11/h1-4H,5-8H2 |
InChIキー |
XYBTWBADKICATR-UHFFFAOYSA-N |
正規SMILES |
C1CN1CCOC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




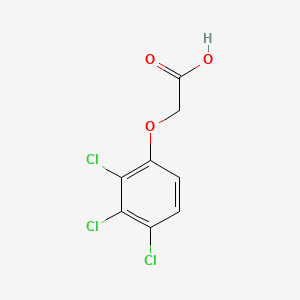

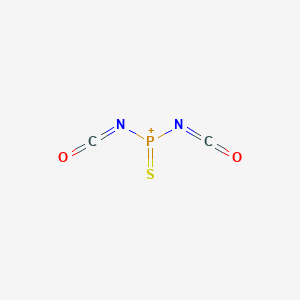
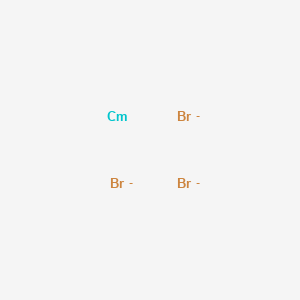
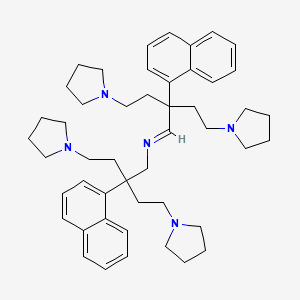
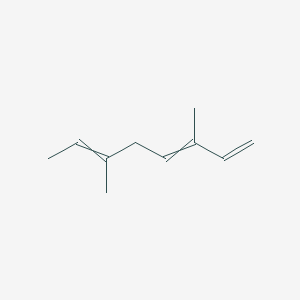
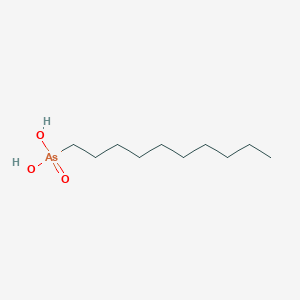
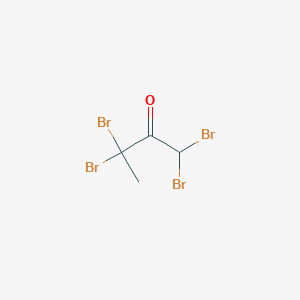

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
